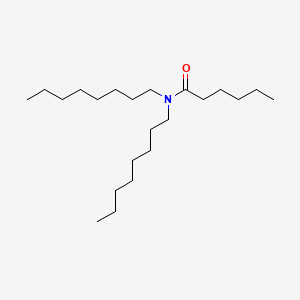

N,N-Dioctylhexanamide

Description

Properties

CAS No. |

55334-54-8 |

|---|---|

Molecular Formula |

C22H45NO |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N,N-dioctylhexanamide |

InChI |

InChI=1S/C22H45NO/c1-4-7-10-12-14-17-20-23(22(24)19-16-9-6-3)21-18-15-13-11-8-5-2/h4-21H2,1-3H3 |

InChI Key |

WRJVSLJKWITHBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for N,n Dioctylhexanamide

Established Synthetic Routes for N,N-Dioctylhexanamide

The traditional and most direct method for synthesizing this compound involves the acylation of dioctylamine (B52008) with hexanoyl chloride, the acid chloride derivative of hexanoic acid. This method is widely employed due to its high reactivity and generally good yields.

A typical procedure involves the reaction of 6-bromohexanoic acid with an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, often in a non-polar solvent like dichloromethane (B109758) and sometimes with a catalytic amount of N,N-dimethylformamide (DMF). Current time information in Vanderburgh County, US. The resulting 6-bromohexanoyl chloride is then reacted with dioctylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include temperature, solvent, reaction time, and the stoichiometry of reactants and reagents.

For the direct amidation of carboxylic acids, which avoids the pre-formation of acid chlorides, reaction conditions can be more demanding, often requiring elevated temperatures to drive the dehydration process. The choice of solvent is critical; non-polar solvents that allow for the azeotropic removal of water are often favored. The optimization process can be guided by systematic approaches like Design of Experiments (DoE) to efficiently explore the parameter space and identify optimal conditions.

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound from Hexanoic Acid and Dioctylamine

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 24 | 45 |

| 2 | H₃BO₃ (10) | Toluene | 110 | 18 | 75 |

| 3 | ZrCl₄ (5) | Xylene | 140 | 12 | 88 |

| 4 | Ti(O-iPr)₄ (5) | Mesitylene | 160 | 10 | 92 |

Note: The data in this table are illustrative and based on general principles of amide synthesis. Actual results may vary.

Catalyst Systems in this compound Synthesis

A variety of catalyst systems have been developed to facilitate the direct amidation of carboxylic acids with amines, a more atom-economical approach than using pre-activated acid derivatives. These catalysts typically function by activating the carboxylic acid.

Common classes of catalysts for direct amidation include:

Boron-based catalysts: Boric acid and various boronic acids have proven effective in promoting amide bond formation, often under azeotropic reflux conditions to remove water.

Zirconium and Titanium-based catalysts: Lewis acidic metal catalysts such as zirconium tetrachloride (ZrCl₄) and titanium tetraalkoxides (e.g., Ti(O-iPr)₄) can activate the carboxylic acid towards nucleophilic attack by the amine. thieme-connect.com These reactions often require anhydrous conditions.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used as coupling agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. acs.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance efficiency and suppress side reactions. acs.org

Table 2: Comparison of Catalyst Systems for Tertiary Amide Synthesis

| Catalyst System | Advantages | Disadvantages | Typical Loading (mol%) |

| Boric Acid/Boronic Acids | Low cost, readily available | Requires high temperatures, water removal | 5-10 |

| ZrCl₄/Ti(OR)₄ | High efficiency | Moisture sensitive, requires anhydrous conditions | 5-10 |

| EDC/HOBt | Mild reaction conditions, high yields | Stoichiometric use of coupling agent, byproduct removal | 100-120 |

Note: The data in this table are illustrative and based on general principles of amide synthesis.

Novel Approaches to this compound Synthesis

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies. For the synthesis of this compound, this translates to exploring green chemistry principles and innovative reaction technologies.

Green Chemistry Principles in Amide Formation

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves:

Catalytic Methods: Developing highly efficient and recyclable catalysts to replace stoichiometric activating agents, thereby reducing waste. ucl.ac.uk

Alternative Solvents: Utilizing greener solvents, such as water or bio-derived solvents, or performing reactions under solvent-free conditions.

Energy Efficiency: Employing methods that allow for lower reaction temperatures and shorter reaction times, such as microwave-assisted synthesis.

Biocatalysis: Using enzymes, such as lipases, which can catalyze amide bond formation under mild, aqueous conditions. rsc.orgrsc.org This approach offers high selectivity and is environmentally benign.

Mechanochemical and Flow Synthesis Techniques

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. acs.orgrsc.org This technique can lead to shorter reaction times, different product selectivities compared to solution-phase reactions, and is inherently a greener approach due to the reduction or elimination of solvent use. The synthesis of amides via mechanochemical methods has been successfully demonstrated, typically involving a coupling reagent. nih.gov

Flow chemistry involves performing reactions in a continuous stream through a reactor. nih.govamidetech.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for highly exothermic reactions, and the potential for straightforward scaling-up. For the synthesis of this compound, a flow process could involve pumping a mixture of hexanoic acid, dioctylamine, and a catalyst through a heated reactor coil, with the product being collected continuously.

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanism and kinetics of this compound formation is essential for optimizing reaction conditions and developing more efficient catalysts. The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow process due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt.

Catalysts facilitate the reaction by providing an alternative, lower-energy pathway. For instance, in boron-catalyzed amidations, the boric acid is believed to form a mixed anhydride (B1165640) with the carboxylic acid, which is more electrophilic and susceptible to nucleophilic attack by the amine.

Computational studies, using methods like Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms. rsc.orgrsc.orgnih.gov These studies can map out the potential energy surface of the reaction, identify key intermediates and transition states, and provide insights into the role of the catalyst. For the formation of tertiary amides, computational models can help to understand the steric and electronic factors that influence the reaction rate.

The kinetics of amide formation can be studied experimentally by monitoring the concentration of reactants and products over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Kinetic studies reveal the order of the reaction with respect to each component and allow for the determination of the rate constant. For carbodiimide-mediated couplings, it has been shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide (B86325) to form the O-acylisourea intermediate. acs.orgluxembourg-bio.com

Intermediate Species Identification in Amidation Reactions

The reaction between an acyl chloride and a secondary amine to form a tertiary amide proceeds through a nucleophilic acyl substitution mechanism. libretexts.org While the intermediates in these reactions are often transient and not readily isolated, their existence is supported by extensive mechanistic studies of analogous systems.

The primary intermediate species in the amidation reaction between hexanoyl chloride and dioctylamine is a tetrahedral intermediate . This species is formed when the nucleophilic nitrogen atom of dioctylamine attacks the electrophilic carbonyl carbon of hexanoyl chloride. libretexts.org This addition step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming an oxyanion. The resulting species has a tetrahedral geometry around the former carbonyl carbon.

The general steps involving the tetrahedral intermediate are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of dioctylamine attacks the carbonyl carbon of hexanoyl chloride.

Formation of the Tetrahedral Intermediate: A transient tetrahedral species is formed, which contains a negatively charged oxygen atom (oxyanion) and a positively charged nitrogen atom.

Collapse of the Intermediate: The intermediate collapses to reform the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion.

Deprotonation: A base, which can be another molecule of dioctylamine or an added scavenger like pyridine (B92270) or a tertiary amine, removes the proton from the nitrogen atom to yield the final, neutral this compound product. fishersci.co.uk

In some catalyzed amidation reactions, other types of intermediates can be involved. For example, methods employing coupling reagents like dicyclohexylcarbodiimide (DCC) proceed through a highly reactive O-acylisourea intermediate. fishersci.co.uk However, for the direct reaction of an acyl chloride with an amine, the tetrahedral intermediate is the central, universally accepted transient species in the reaction pathway. Kinetic studies on the hydrolysis of similar structures, such as N-substituted phthalimides, have also provided evidence for the formation of cationic amide intermediates in reactions catalyzed by tertiary amines. nih.govacs.org

Table 1: Key Species in the Synthesis of this compound via Acyl Chloride

| Species Type | Chemical Name | Role in Reaction | Mechanism Step |

|---|---|---|---|

| Reactant | Hexanoyl Chloride | Acylating Agent | Step 1 |

| Reactant | Dioctylamine | Nucleophile | Step 1 |

| Intermediate | Tetrahedral Intermediate | Transient Species | Steps 2 & 3 |

| Leaving Group | Chloride Ion | Expelled Group | Step 3 |

| Product | This compound | Final Product | Step 4 |

Rate-Determining Steps and Activation Energies

Formation of the Tetrahedral Intermediate: If the nucleophilicity of the amine is low or if there is significant steric hindrance, the initial attack on the acyl chloride can be the slow step.

Breakdown of the Tetrahedral Intermediate: More commonly, the breakdown of the tetrahedral intermediate to expel the leaving group is the rate-determining step. The stability of the leaving group is a key factor; better leaving groups (like chloride) facilitate a faster breakdown.

While specific kinetic data for the synthesis of this compound is not extensively published, analysis of related reactions provides insight. For instance, theoretical calculations for some cascade reactions that produce amides have identified sigmatropic rearrangements as the rate-limiting step. organic-chemistry.org In studies of boronic acid-catalyzed amidations, the rate dependencies suggest that the formation of acyl-boronate species are key steps. diva-portal.org

The activation energy (Ea) is the minimum energy required to initiate the chemical reaction. Lower activation energies correspond to faster reaction rates. There is no specific published activation energy for the synthesis of this compound. However, data from related processes can provide a general understanding of the energy barriers involved in reactions concerning amides or their precursors. For example, the activation energy for the thermal decomposition (pyrolysis) of N,N,N′,N′-tetraoctyldiglycolamide (TODGA), a more complex amide, was estimated to be approximately 123 kJ/mol. researchgate.net In contrast, the activation energy for N2 dissociation, a key step in ammonia (B1221849) synthesis which can be considered a precursor to some nitrogen-containing compounds, can be as low as 35 kJ mol–1 on certain catalysts. nih.gov

Table 2: Activation Energies for Related Chemical Processes

| Process | Compound(s) Involved | Reported Activation Energy (Ea) | Reference |

|---|---|---|---|

| Steam Thermolysis | N,N,N′,N′-tetraoctyldiglycolamide (TODGA) | ~123 kJ/mol | researchgate.net |

| Electrochemical Ammonia Synthesis | N2, H2O over Ru catalyst | 69 - 93 kJ/mol | rsc.org |

| N2 Dissociation | N2 over Ba2N Electride | ~35 kJ/mol | nih.gov |

| N2 Isotopic Exchange | N2 over Sr2N | ~38.8 kJ/mol | nih.gov |

These values illustrate a range of energy barriers for different transformations. The synthesis of this compound via the Schotten-Baumann reaction is typically rapid at room temperature, suggesting a relatively low to moderate activation energy. fishersci.co.uk The precise value would depend on factors such as the solvent used and the presence of any catalysts.

Compound Index

Advanced Spectroscopic and Structural Characterization of N,n Dioctylhexanamide and Its Complexes

Elucidation of Molecular Structure in Solution and Solid States

The structure of N,N-Dioctylhexanamide can be meticulously examined in both solution and solid phases through a combination of spectroscopic methods. These techniques provide a detailed picture of its conformational preferences, functional group interactions, and molecular identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR, along with two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed insights into the spatial arrangement of atoms and the rotational behavior around its chemical bonds.

The tertiary amide bond in this compound can exist as two distinct rotational isomers (rotamers), cis and trans, due to the partial double-bond character of the C-N bond. NMR spectroscopy can be used to determine the relative populations of these conformers in solution. copernicus.orgnih.gov The chemical shifts of the α-carbons and α-protons on the N-octyl and C-hexanoyl chains are particularly sensitive to the amide bond conformation. In many tertiary amides, the trans conformation is sterically favored. nih.gov

NOESY experiments are crucial for conformational analysis as they detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing direct evidence of the molecule's folded state and the relative orientation of its alkyl chains. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | N/A | ~173 |

| α-CH₂ (on Hexanoyl) | ~2.2 | ~36 |

| α-CH₂ (on Octyl) | ~3.3 | ~47 |

| Internal CH₂ (Alkyl) | 1.2-1.6 | 22-32 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the specific functional groups within a molecule by probing their characteristic vibrational frequencies. wiley.comcardiff.ac.uk These techniques are complementary and can be used to characterize this compound's amide and alkyl moieties. nih.gov

FT-IR Spectroscopy: The most prominent band in the FT-IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1670 cm⁻¹. mdpi.com The exact position of this "Amide I" band is sensitive to the local molecular environment, including solvent polarity and hydrogen bonding (though absent in this tertiary amide) or coordination to metal ions. mdpi.com Upon complexation with a metal ion, this band is expected to shift to a lower frequency, indicating a weakening of the C=O bond due to the coordination of the metal to the carbonyl oxygen. researchgate.net Other characteristic bands include the C-N stretching vibration and various C-H stretching and bending modes from the long alkyl chains. uhcl.eduyoutube.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the vibrations of non-polar bonds and provides complementary information to FT-IR. chemrxiv.orgnih.govresearchgate.net The symmetric stretching of the alkyl chain C-C bonds and the C=O stretch are observable in the Raman spectrum. This technique can provide information on the size and structure of molecular aggregates in solution. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Asymmetric & Symmetric C-H Stretch | FT-IR, Raman | 2850 - 2960 | Vibrations of CH₂ and CH₃ groups in the octyl and hexanoyl chains. |

| Amide I (C=O Stretch) | FT-IR, Raman | 1630 - 1670 | Strong band characteristic of the tertiary amide carbonyl group. mdpi.com |

| C-H Bending (Scissoring/Rocking) | FT-IR | 1465, 720 | Deformations of the CH₂ groups in the alkyl chains. |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the resulting ions based on their mass-to-charge (m/z) ratio, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. chemguide.co.uk Hard ionization techniques like Electron Ionization (EI) impart significant energy, causing the molecular ion to break apart in a predictable manner. acdlabs.com

For this compound (Molecular Weight: 353.64 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 353. The fragmentation pattern is dominated by cleavages at bonds adjacent to the heteroatoms (nitrogen and oxygen) and the carbonyl group, a process known as alpha-cleavage. libretexts.orgyoutube.com

Key fragmentation pathways include:

Cleavage of the C-C bond adjacent to the carbonyl group: This results in the loss of a pentyl radical (C₅H₁₁) to form a stable acylium ion.

Cleavage of the C-N bond: This can lead to the formation of a hexanoyl cation or a dioctylamino cation.

Cleavage of C-C bonds within the long alkyl chains: This produces a characteristic series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 353 | Molecular Ion [M]⁺ | [C₂₂H₄₅NO]⁺ | The parent ion. |

| 240 | [M - C₈H₁₇]⁺ | [C₁₄H₂₈NO]⁺ | Loss of an octyl radical via alpha-cleavage at the nitrogen. |

| 113 | [C₈H₁₇]⁺ | [C₈H₁₇]⁺ | Octyl cation. |

| 99 | [C₆H₁₁O]⁺ | [C₆H₁₁O]⁺ | Hexanoyl cation, from cleavage of the amide C-N bond. |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Metal-Ligand Coordination

When this compound acts as a ligand to coordinate metal ions, X-ray Absorption Fine Structure (XAFS) spectroscopy is an invaluable tool for characterizing the local geometric and electronic structure of the metal center. This technique is element-specific and does not require crystalline samples. The XAFS spectrum provides information on the oxidation state, coordination number, and identity of neighboring atoms, as well as precise metal-ligand bond distances. nih.govmpg.de

The analysis focuses on the extended X-ray absorption fine structure (EXAFS) region of the spectrum. Photoelectrons ejected from the metal's core level scatter off the electrons of neighboring atoms (the oxygen of the amide and any other coordinated atoms). This interference pattern contains quantitative information about the coordination environment. mpg.de For a complex of a metal ion with this compound, EXAFS can definitively determine:

The number of amide molecules directly bound to the metal ion.

The precise bond length between the metal and the carbonyl oxygen atom. nih.gov

The presence and bond distances of other ligands or counter-ions in the primary coordination sphere.

This data is essential for understanding the stoichiometry and structure of extracted metal complexes in applications like hydrometallurgy. researchgate.net

Solid-State Characterization for Supramolecular Assembly

In the solid state, or at high concentrations in non-polar solvents, the amphiphilic nature of this compound—a polar amide "head" and long non-polar alkyl "tails"—can drive its self-assembly into ordered supramolecular structures. nih.gov The characterization of these assemblies is crucial for understanding the physical properties of the bulk material. rroij.com

Techniques for solid-state characterization include:

X-ray Diffraction (XRD): For crystalline samples, single-crystal XRD can determine the precise atomic coordinates, bond lengths, and angles, revealing how the molecules pack in the crystal lattice. For polycrystalline or semi-crystalline materials, Powder XRD (PXRD) provides information on the crystalline phases and interlayer spacing.

Differential Scanning Calorimetry (DSC): This thermal analysis technique detects phase transitions, such as melting points and glass transitions, providing information about the crystallinity and thermal stability of the solid material. rroij.com

Polarized Light Microscopy (PLM): Used to identify anisotropic materials, PLM can detect the presence of liquid crystalline phases that may form due to the ordered arrangement of the long-chain amide molecules.

In solution, techniques like dynamic light scattering (DLS) can be employed to study the formation and size of supramolecular aggregates such as micelles or reverse micelles, which is a known behavior for similar long-chain amide extractants. researchgate.net

Single-Crystal X-ray Diffraction (if applicable to DOHA or its derivatives)

While a dedicated single-crystal structure of free this compound has not been reported in the surveyed literature, the coordination chemistry of similar N,N-dialkylamides with metal ions, such as uranyl (UO₂²⁺), has been structurally characterized. These studies are critical for understanding how DOHA would likely coordinate to metal centers in solvent extraction systems.

For instance, the structural analysis of uranyl nitrate (B79036) complexes with various N,N-dialkylamides reveals that the amide ligand coordinates to the uranium center through the carbonyl oxygen atom. researchgate.net In typical complexes of the form UO₂(NO₃)₂(L)₂, where L is an N,N-dialkylamide, the uranyl ion is found in a hexagonal bipyramidal coordination geometry. researchgate.net The two amide ligands and two bidentate nitrate ions form the equatorial plane around the linear O=U=O axis.

The U-O(amide) bond lengths in such complexes are a key parameter indicating the strength of the interaction. Studies on related N,N-dialkylacetamide complexes have reported U-O(amide) bond distances in the range of 2.36 Å to 2.38 Å. researchgate.net It is expected that a DOHA complex with uranyl nitrate would exhibit a similar coordination mode and geometry.

Table 1: Representative Crystallographic Data for Uranyl Complexes with N,N-Dialkylamide Ligands

| Compound | Crystal System | Space Group | U-O(amide) Bond Length (Å) | Coordination Geometry |

|---|---|---|---|---|

| UO₂(NO₃)₂(N,N-diethylacetamide)₂ | Monoclinic | P2₁/c | 2.362(3) | Hexagonal Bipyramidal |

| UO₂(NO₃)₂(N-ethylacetamide)₂ | Monoclinic | P2₁/n | 2.363(3) | Hexagonal Bipyramidal |

This table is generated based on data for analogous compounds to illustrate the expected structural parameters for DOHA complexes.

The long alkyl chains (octyl groups) of DOHA would significantly influence the crystal packing of its metal complexes. It is anticipated that these hydrophobic chains would engage in van der Waals interactions, leading to layered or interdigitated structures in the solid state.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and can also be employed for structure determination and refinement. It is particularly useful when single crystals of sufficient size and quality for SC-XRD cannot be obtained. The resulting diffraction pattern is a fingerprint of the crystalline material.

For this compound and its complexes, PXRD would be instrumental in:

Phase Identification: Confirming the formation of a new crystalline complex upon reaction of DOHA with a metal salt by comparing the new pattern with those of the starting materials.

Purity Assessment: Determining the presence of any crystalline impurities in a sample of a DOHA complex.

Structural Analysis: In favorable cases, the unit cell parameters can be determined from the diffraction peak positions. For lanthanide and actinide complexes, which often form isostructural series, PXRD patterns can confirm that a DOHA complex belongs to a known structural type. researchgate.net

Table 2: Hypothetical Powder X-ray Diffraction Data for a DOHA-Metal Complex

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.8 | 15.2 | 100 |

| 11.6 | 7.6 | 45 |

| 17.5 | 5.1 | 60 |

This table is a hypothetical representation to illustrate the type of data obtained from a PXRD experiment. The values are not based on experimental data for a DOHA complex.

The broad, low-angle peaks in a hypothetical PXRD pattern for a DOHA complex would likely correspond to the long-range order introduced by the packing of the long octyl chains. The positions and intensities of the peaks at higher angles would be determined by the specific arrangement of the coordination core of the complex.

Theoretical and Computational Chemistry of N,n Dioctylhexanamide

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net It provides a detailed view of conformational changes, solvent effects, and the dynamic evolution of molecular systems. researchgate.net

In solution, particularly in nonpolar solvents like those used in solvent extraction, N,N-Dioctylhexanamide exhibits complex behavior. MD simulations are the ideal tool to investigate its interactions with solvent molecules and its tendency to self-assemble into aggregates or reverse micelles. rsc.org Simulations can track the positions of each atom over nanoseconds or longer, revealing how the polar amide headgroups may cluster together to minimize contact with the nonpolar solvent, while the nonpolar octyl and hexanoyl chains extend into the solvent. nih.gov

Table 2: Typical Output from MD Simulations of this compound Aggregation (Note: This table is illustrative of the types of data generated from MD simulations.)

| Metric | Description | Typical Finding |

|---|---|---|

| Aggregation Number | The average number of this compound molecules per aggregate. | Varies with concentration; can range from small dimers/trimers to larger clusters of 10+ molecules. |

| Radius of Gyration (Rg) | A measure of the spatial extent of an aggregate. | Increases with aggregation number, indicating the size of the molecular clusters. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | The SASA of polar headgroups decreases significantly upon aggregation. |

| Radial Distribution Function (g(r)) | Probability of finding a molecule at a distance r from a reference molecule. | Sharp peaks in the g(r) for amide headgroups indicate strong, ordered clustering. |

The process of a metal ion binding to a ligand is a dynamic event involving significant conformational changes. MD simulations can capture the entire complexation pathway of this compound with a metal ion. mdpi.com These simulations show how the flexible alkyl chains of the ligand rearrange to allow the carbonyl oxygen to approach and coordinate with the metal center. nih.gov

By simulating this process, researchers can identify the intermediate states, transition states, and the final stable complex structure. nih.gov Analysis of the simulation can reveal the timescale of the binding events and the specific role of the ligand's flexibility in the complexation mechanism. This is crucial for designing ligands with optimized binding kinetics and selectivity.

Statistical Mechanics Approaches for Solution Thermodynamics

Statistical mechanics provides the theoretical framework to connect the microscopic properties of atoms and molecules (obtained from quantum mechanics and MD simulations) to the macroscopic thermodynamic properties of the system, such as free energy, enthalpy, and entropy. wordpress.comhugendubel.info

For this compound in solution, statistical mechanics can be used to calculate thermodynamic quantities that govern its behavior, such as the free energy of solvation or the thermodynamics of aggregation and complexation. rsc.orgyoutube.com By constructing a partition function from the energy states sampled during MD simulations or calculated via quantum mechanics, one can derive these macroscopic properties. lehman.edu For instance, the potential of mean force (PMF) can be calculated from MD simulations to determine the free energy profile of two this compound molecules approaching each other, providing the Gibbs free energy of dimerization/aggregation. Similarly, the free energy of binding between the ligand and a metal ion can be computed, offering a direct comparison with experimental thermodynamic data. youtube.com

Machine Learning and Data-Driven Approaches in Amide Chemistry

Machine learning (ML) and data-driven methodologies are transforming the landscape of theoretical and computational chemistry, offering powerful tools to predict molecular properties, reaction outcomes, and material performance. evotec.comarxiv.org In the context of amide chemistry, these approaches leverage large datasets, often generated through high-throughput experimentation (HTE), to build predictive models that can accelerate discovery and optimization processes far beyond the scope of traditional experimental or purely physics-based computational methods. rsc.orgpolito.it These techniques range from established Quantitative Structure-Activity Relationship (QSAR) models to sophisticated deep neural networks, enabling the exploration of complex chemical spaces with greater efficiency. arxiv.orgresearchgate.net For molecules like this compound, which belong to the broader class of N,N-dialkylamides, these computational strategies are instrumental in predicting their behavior in complex systems, such as in solvent extraction or as functional materials. chemrxiv.orgresearchgate.net

A primary application of machine learning in amide chemistry is the prediction of reaction yields and the optimization of synthesis conditions. rsc.org Amide coupling is a fundamental reaction, and ML models have been developed to navigate the vast parameter space of substrates, reagents, catalysts, and solvents to forecast outcomes with increasing accuracy. rsc.orgchemrxiv.org Researchers have demonstrated that embedding intermediate chemical knowledge into models significantly enhances their predictive power. rsc.orgchemrxiv.org For instance, models trained on HTE-generated data for amide coupling reactions have achieved high accuracy, demonstrating the feasibility of using ML for reliable yield prediction. rsc.orgchemrxiv.org

One study curated a dataset of over 41,000 amide coupling reactions to benchmark various ML methods, including linear models, kernel methods, ensemble methods, and neural networks. nih.gov While performance on literature-derived data proved challenging due to inconsistencies, models performed exceptionally well on clean HTE datasets. nih.gov Error analysis highlighted that a key challenge is balancing a model's sensitivity to subtle structural changes that can cause large differences in reactivity (reactivity cliffs) with robustness against experimental noise. nih.govcmu.edu

| ML Strategy | Dataset Type | R² (Coefficient of Determination) | MAE (Mean Absolute Error) | RMSE (Root Mean Square Error) |

|---|---|---|---|---|

| Intermediate Knowledge-Embedded Model | Full Substrate Novelty (HTE) | 0.89 rsc.orgchemrxiv.org | 6.1% rsc.orgchemrxiv.org | 8.0% rsc.orgchemrxiv.org |

| Intermediate Knowledge-Embedded Model | External Literature Data | 0.71 rsc.org | 7% rsc.org | 10% rsc.org |

| Stacking Ensemble Technique | Literature Data (After Error Removal) | 0.457 nih.govcmu.edu | Not Reported | Not Reported |

| Random Forest (RF) with Fingerprints | Literature Data (41,239 reactions) | 0.378 nih.gov | 13.50% nih.gov | Not Reported |

Data-driven approaches also extend to predicting the functional properties of amide-based materials. In a notable study, a stacking ensemble learning framework was used to predict the tribological properties of lubricating greases formulated with amide thickeners. sciopen.com The model successfully predicted the average friction coefficient and wear scar width based on the composition of additives, showcasing the ability of ML to optimize material formulations for specific performance characteristics. sciopen.com The high predictive accuracy of the models underscores the potential for in silico design of materials like this compound for applications as lubricants or additives.

| Predicted Property | R² (Coefficient of Determination) | Relative Error (Experimental Validation) |

|---|---|---|

| Average Friction Coefficient | 0.9939 sciopen.com | 0.51% sciopen.com |

| Wear Scar Width | 0.9535 sciopen.com | 1.10% sciopen.com |

Quantitative Structure-Activity Relationship (QSAR) represents a foundational data-driven method that correlates molecular structure with biological or chemical activity using statistical models. researchgate.net In amide chemistry, QSAR has been widely applied to design molecules with desired biological functions. For example, a study on aryl carboxylic acid amide derivatives developed statistically significant QSAR models to predict inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH), a therapeutic target. benthamdirect.com The models utilized topological, electronic, and hydrophobic descriptors to establish the structural features essential for activity. benthamdirect.com Such models are crucial for guiding the synthesis of new compounds with enhanced potency. researchgate.netbenthamdirect.com

| Amide Series / Target | Analysis Method | r² (Correlation Coefficient) | q² (Cross-validated r²) |

|---|---|---|---|

| Aryl Carboxylic Acid Amides / hDHODH Inhibition | MLR (Multiple Linear Regression) | 0.851 benthamdirect.com | 0.795 benthamdirect.com |

| PCR (Principal Component Regression) | 0.713 benthamdirect.com | 0.667 benthamdirect.com | |

| PLS (Partial Least Squares) | 0.848 benthamdirect.com | 0.802 benthamdirect.com | |

| Di(hetero)aryl Amines and Amides / Antioxidant Activity | MLR (Multiple Linear Regression) | 0.8905 researchgate.net | 0.8676 researchgate.net |

The features used in these models, known as descriptors, are critical for their success. They can range from simple 2D properties calculated from SMILES strings, such as molecular weight and functional group counts, to more complex 3D and quantum-mechanically derived descriptors that capture detailed electronic and energetic information. nih.gov The choice of descriptors represents a trade-off between computational cost and predictive accuracy. cmu.edunih.gov For this compound, relevant descriptors would include those capturing its large aliphatic chains (hydrophobicity) and the electronic environment of the amide carbonyl group, which are key to its function in applications like solvent extraction. researchgate.net

Coordination Chemistry and Metal Ion Complexation Research

Stoichiometry and Stability Constants of N,N-Dioctylhexanamide Metal Complexes

The stoichiometry of a metal complex refers to the ratio in which the ligand and metal ion combine. uobabylon.edu.iq Methods such as the mole-ratio method, where the concentration of the metal ion is kept constant while the ligand concentration is varied, are used to determine these ratios. orientjchem.org

For amide-type ligands like DOHA, the stability of the formed complexes is influenced by several factors, including the nature of the metal ion and the solvent used. For instance, studies on similar amide-based ligands show that complex stability can vary with the polarity of the solvent. orientjchem.org

Interactive Table: Stoichiometry of Metal Complexes

| Metal Ion | Ligand | Stoichiometric Ratio (Metal:Ligand) | Method |

|---|---|---|---|

| Cr(III) | p-dimethylaminoanil of ortho-hydroxyphenylglyoxal | 1:2 | Mole-ratio method orientjchem.org |

| Ni(II) | p-dimethylaminoanil of ortho-hydroxyphenylglyoxal | 1:1 | Mole-ratio method orientjchem.org |

| Cu(II) | p-dimethylaminoanil of ortho-hydroxyphenylglyoxal | 1:2 | Mole-ratio method orientjchem.org |

| Cd(II) | Pyrazole-based ligands | 1:1 | Mole-ratio method researchgate.net |

Ligand-Metal Binding Modes and Geometries

This compound, as an amide ligand, typically coordinates to metal ions through the oxygen atom of its carbonyl group. This is a common binding mode for amide-type ligands, where the oxygen acts as a Lewis base, donating a pair of electrons to the metal center. nih.gov The geometry of the resulting complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Ligands can be classified by their denticity, which is the number of donor atoms they use to bind to a central metal ion. libretexts.org Simple amides like DOHA are generally monodentate, meaning they bind through a single donor atom. libretexts.org However, more complex molecules containing amide functionalities can be polydentate, forming more stable chelate structures. researchgate.net

The binding of a ligand to a metal can occur in different modes, such as "end-on" or "side-on". wikipedia.org For amide ligands, the coordination is typically through the lone pair of electrons on the carbonyl oxygen. The resulting bond angles, such as the M-O=C angle, can provide insight into the nature of the bonding, whether it is more ionic or covalent. nih.gov Spectroscopic techniques like Infrared (IR) spectroscopy are valuable for studying ligand-metal binding, as the coordination of the amide's carbonyl group to a metal ion typically results in a noticeable shift in the C=O stretching frequency. wikipedia.orgnih.gov

Thermodynamics and Kinetics of Complex Formation

The formation of metal complexes is governed by both thermodynamic and kinetic factors. gcnayanangal.comsamipubco.com Thermodynamic stability relates to the position of the equilibrium between the free metal and ligand and the complex, represented by the change in Gibbs free energy (ΔG) of the reaction. researchgate.net A more negative ΔG value indicates a more thermodynamically stable complex. gcnayanangal.com The free energy change is related to the enthalpy (ΔH) and entropy (ΔS) changes of the reaction (ΔG = ΔH - TΔS). researchgate.net

Kinetic stability, on the other hand, refers to the rate at which the complex forms and dissociates. samipubco.com A complex that forms quickly is considered kinetically labile, while one that forms slowly is kinetically inert. The study of reaction kinetics provides information about the reaction mechanism and any intermediate species that may be formed. samipubco.com

For amide ligands, the thermodynamics of complexation are influenced by factors such as the chelate effect. The formation of a chelate ring by a polydentate ligand generally leads to a more stable complex due to a favorable entropy change. researchgate.net While this compound itself is a monodentate ligand, understanding these principles is crucial in the broader context of ligand design. The kinetics of complex formation can be studied by monitoring changes in spectroscopic properties over time. samipubco.comnih.gov

Selectivity and Specificity in Metal Ion Binding

Selectivity in metal ion binding refers to a ligand's ability to preferentially bind to a specific metal ion or a group of metal ions over others. technion.ac.ilrsc.org This is a critical aspect in applications such as the separation of metals. N,N-dialkylamides, the class of compounds to which DOHA belongs, have been investigated for their selective extraction capabilities, particularly concerning lanthanides and actinides.

The charge density and ionic radius of a metal ion are key factors that influence its binding affinity and selectivity with a ligand. nih.gov Generally, for a given charge, smaller ions have a higher charge density, leading to stronger electrostatic interactions with the ligand. gcnayanangal.com

Research on related diglycolamide (DGA) ligands, which also feature amide-type coordination, demonstrates a clear dependence of extraction efficiency on the ionic radius of the metal ion. For instance, with N,N,N',N'-tetraoctyldiglycolamide (TODGA), divalent, trivalent, and tetravalent metals with ionic radii in the range of 87–113 pm and 83–94 pm, respectively, show high extractability. researchgate.net Specifically for divalent metals, Calcium(II) (ionic radius: 100 pm) exhibits the highest distribution ratio, which decreases as the ionic radius deviates from this optimal size. researchgate.net This "size-fit" concept is a recurring theme in the selective binding of metal ions, where the ligand's structure creates a binding cavity that best accommodates ions of a particular size. nih.gov The charge of the metal ion also plays a significant role; for example, monovalent and pentavalent ions were found to be non-extractable by TODGA under the studied conditions. researchgate.net

Interactive Table: Effect of Ionic Radius on Metal Extraction by TODGA

| Metal Ion | Oxidation State | Ionic Radius (pm) | Extractability |

|---|---|---|---|

| Ca(II) | +2 | 100 | Highest D-value among divalents researchgate.net |

| Various | +3 | 87-113 | High (D > 1000) researchgate.net |

| Various | +4 | 83-94 | High (D > 1000) researchgate.net |

| Various | +1 | N/A | Not extractable researchgate.net |

The rational design of ligands is a powerful strategy for improving selectivity in metal ion separation. numberanalytics.comsun.ac.za By systematically modifying the structure of a ligand, its steric and electronic properties can be tuned to favor binding with a specific metal ion. numberanalytics.com

For N,N-dialkylamides like DOHA, several design principles can be applied:

Varying Alkyl Chain Length: Modifying the length of the alkyl chains on the nitrogen atom (the two octyl groups in DOHA) can influence the ligand's solubility in organic solvents and its steric bulk, which in turn affects the extraction efficiency and selectivity. researchgate.net

Introducing Functional Groups: Incorporating additional donor atoms or functional groups into the ligand backbone can increase its denticity, leading to the formation of more stable chelate complexes. This can enhance both the strength and selectivity of metal binding. sun.ac.zachimia.ch

Preorganization: Designing a ligand that is already in a conformation suitable for binding a target metal ion can reduce the entropic penalty of complexation, leading to higher stability and selectivity. This is a key principle in the design of macrocyclic ligands. f-cdn.com

Hard and Soft Donor Atoms: The Hard-Soft Acid-Base (HSAB) principle can be applied. Hard metal ions (like lanthanides) prefer to bind with hard donor atoms (like the carbonyl oxygen in DOHA), while soft metal ions (like some later actinides) prefer soft donor atoms (like sulfur or nitrogen). Incorporating different types of donor atoms can thus impart selectivity between different groups of metals. acs.org

Applications in Advanced Chemical Separation Science Excluding Prohibited Content

Role of N,N-Dioctylhexanamide as an Extractant in Liquid-Liquid Extraction Systems

In liquid-liquid extraction, an extractant facilitates the transfer of a target substance, typically a metal ion, from an aqueous phase to an immiscible organic phase. e3s-conferences.org DOHA functions as a solvating extractant, where the oxygen atom of its carbonyl group donates electrons to coordinate with metal ions, forming a neutral complex that is soluble in the organic diluent.

The mechanism of extraction with DOHA is primarily through a solvation pathway. The efficiency of this process is heavily influenced by the choice of solvent or diluent in the organic phase. The polarity of the solvent system is a critical factor, as different phytochemicals are extracted in solvents of varying polarities. scielo.br For metal extraction, diluents like n-dodecane are common. iaea.org

In the extraction of rhodium, for instance, this compound is used in conjunction with stannous chloride. researchgate.net The mechanism involves the reduction of Rh(III) to Rh(I) by Sn(II), forming a complex that is then readily extracted by DOHA. researchgate.net The choice of diluent and the concentration of both the extractant and any activating agents in the aqueous phase are crucial for an effective extraction mechanism. nih.gov A related compound, N,N-Di-n-octylacetamide (DOAA), has been studied for its extraction of various metal ions from hydrochloric acid solutions, with the extraction mechanism being dependent on the diluent and DOAA concentration. nih.gov

This compound exhibits notable effects when used in combination with other extractants, a common practice in complex separations like nuclear waste partitioning. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one component inhibits the action of another. arxiv.org

A key application of DOHA is as a phase modifier in extraction systems using N,N,N′,N′-tetraoctyldiglycolamide (TODGA). researchgate.net The addition of a monoamide like N,N-dihexyloctanamide (DHOA), which is structurally similar to DOHA, to a TODGA-n-dodecane solvent can eliminate the formation of a third phase, a phenomenon that complicates industrial processes. researchgate.net Furthermore, this compound has been shown to protect TODGA from radiolytic degradation in n-dodecane. jaea.go.jp This protective, or synergistic, effect is attributed to charge transfer reactions, where DOHA helps to stabilize the primary extractant in high-radiation environments. jaea.go.jp

Interfacial phenomena, the interactions occurring at the boundary between the aqueous and organic phases, are central to the efficiency of liquid-liquid extraction. numberanalytics.com The presence of an extractant like DOHA can alter the interfacial tension and affect mass transfer across this boundary. uomustansiriyah.edu.iquobaghdad.edu.iq

A significant aspect of DOHA's role in phase behavior is its ability to act as a phase modifier, particularly in preventing the formation of an undesirable third phase. researchgate.net In systems designed for actinide partitioning, such as those using TODGA, high concentrations of extracted metal ions can cause the organic phase to split into two, hindering the separation process. The addition of N,N-dihexyloctanamide (DHOA), a monoamide similar to DOHA, at sufficient concentrations has been shown to prevent this third-phase formation, ensuring a clean and efficient extraction. researchgate.net This is attributed to the modification of the aggregation behavior of the primary extractant in the organic phase.

Separation of Specific Metal Ions (e.g., Rhodium, Uranium, Actinides, Lanthanides)

This compound has been specifically investigated for the separation of several valuable and strategic metals.

The successful separation of metal ions is contingent upon the careful optimization of several key parameters.

Rhodium: The extraction of rhodium from hydrochloric acid solutions using DOHA is highly dependent on the presence of a reducing agent, typically Sn(II). researchgate.net The molar ratio of Sn(II) to Rh(III) is a critical parameter; extraction is minimal without Sn(II) but increases significantly as the ratio rises. researchgate.net Optimal extraction of nearly 100% is achieved at a molar ratio of [Sn(II)]/[Rh] of 12 from a 1 M HCl solution. researchgate.netresearchgate.net The extraction remains high across a wide range of HCl concentrations (1 to 10.5 M) under these conditions. researchgate.net Other parameters that are typically optimized in such systems include temperature and contact time. researchgate.net

Actinides and Lanthanides: For the separation of trivalent actinides and lanthanides, DOHA is primarily used as a phase modifier in conjunction with a primary extractant like TODGA. jaea.go.jpresearchgate.net In these systems, optimization focuses on the concentration of both TODGA and DOHA in the n-dodecane diluent. researchgate.net The acidity of the aqueous phase, typically nitric acid, is another crucial parameter, with extraction behavior changing significantly with HNO₃ concentration. researchgate.net The goal is to find conditions that allow for the co-extraction of actinides and lanthanides away from fission products, followed by a selective stripping step. osti.gov

The table below shows the effect of the Sn(II)/Rh(III) molar ratio on the extraction of Rhodium.

| [Sn(II)]/[Rh(III)] Molar Ratio | Rhodium Extraction (%) | Aqueous Phase |

| 0 | < 1% (Hardly Extracted) | 1 M HCl |

| ≥ 6 | High Extractability | 1 M HCl |

| 12 | ~100% | 1 M - 10.5 M HCl |

| Data sourced from multiple studies on Rhodium extraction with DOHA. researchgate.netresearchgate.net |

Uranium: While DOHA itself is not a primary focus for uranium extraction, studies on the similar compound N,N-Di-n-octylacetamide (DOAA) show that parameters like the concentration of hydrochloric or nitric acid in the aqueous phase, the concentration of the extractant, and the choice of organic diluent are all critical factors influencing the distribution ratio of uranium(VI). nih.gov

After metal ions are extracted into the organic phase, they must be stripped back into a new aqueous solution for recovery.

Rhodium: Specific stripping methodologies for rhodium from a DOHA-loaded organic phase are not extensively detailed in the provided research. However, for similar platinum group metal extraction systems, stripping can be achieved by altering the conditions that favor extraction. For a TBP-based system for rhodium extraction, stripping with 100% efficiency was achieved using 4 M hydrochloric acid containing chlorine. researchgate.net General methods for platinum group metals often require multiple steps, including selective back-extraction into a concentrated HCl solution. acs.org

Actinides and Lanthanides: In systems where DOHA is used as a modifier with TODGA, the stripping of trivalent actinides and lanthanides is a key step for their mutual separation. researchgate.net A common strategy is to use a complexing agent that has a higher affinity for actinides than lanthanides. The use of diethylenetriaminepentaacetic acid (DTPA) in a citric acid buffer at pH 3 has been optimized for the quantitative recovery of trivalent metal ions from the loaded organic phase. researchgate.net The lanthanides can then be stripped separately using a more acidic solution, such as 2-3 M HNO₃. osti.gov This "selective strip" approach is central to processes like TALSPEAK. osti.gov

Development of Hybrid Extraction Systems (e.g., Supported Liquid Membranes, Extraction Chromatography)

This compound (DOHA) is a monoamide extractant that has demonstrated utility in advanced hybrid extraction systems. These systems synergistically combine the principles of solvent extraction with membrane or chromatographic techniques to achieve enhanced separation of metal ions. The integration of DOHA into platforms like Supported Liquid Membranes (SLMs) and Extraction Chromatography (EXC) capitalizes on its specific extraction capabilities while offering process advantages such as reduced solvent inventory and the potential for continuous operation.

This compound in Supported Liquid Membranes (SLMs)

Supported Liquid Membranes involve the immobilization of an organic liquid phase, containing a carrier like DOHA, within the pores of a microporous solid support. This creates a stable barrier that facilitates the selective transport of target species from a feed solution to a receiving (stripping) solution. The primary advantage of SLMs is the combination of extraction and stripping into a single, continuous process, which minimizes the use of chemical reagents. iaea.orgmsrjournal.com

Research has shown that N,N-dialkyl amides, a class to which DOHA belongs, can be used in these systems. For instance, in the separation of palladium(II), polymer inclusion membranes (PIMs), a specific type of SLM, have been effectively used. nih.govmdpi.com PIMs typically consist of a base polymer, a carrier (extractant), and often a plasticizer to ensure flexibility and stability. mdpi.commdpi.com The efficiency of metal ion transport in these systems is governed by several factors, including the composition of the membrane, the pH of the aqueous phases, and the concentration of the stripping agent in the receiving phase. mdpi.commdpi.com

While specific studies focusing exclusively on this compound in SLMs are not extensively detailed in the provided results, the behavior of analogous amide-based extractants provides a strong indication of its potential role. For example, the related extractant N,N,N′,N′-Tetraoctyl-3-oxapentanediamide (TODGA) has been studied for the transport of Thorium(IV) across a PTFE flat sheet supported liquid membrane. researchgate.net The transport in such systems is influenced by the extractant concentration, feed acidity, and the nature of the strippant. researchgate.net

The stability of the membrane is a critical factor for industrial applications, as the loss of the carrier from the polymer support into the aqueous phases can diminish performance over time. d-nb.info

This compound in Extraction Chromatography (EXC)

Extraction chromatography combines the selectivity of liquid-liquid extraction with the operational simplicity of column chromatography. triskem-international.com In this technique, an extractant such as DOHA is adsorbed onto an inert porous support, forming a stationary phase. A mobile phase containing the dissolved sample is then passed through the column. Separation occurs based on the differential partitioning of the sample components between the mobile and stationary phases. osti.gov

Monoamides like N,N-dihexyloctanamide (DHOA), which is structurally similar to DOHA, have been used as phase modifiers in conjunction with other extractants like N,N,N′,N′-tetraoctyl diglycolamide (TODGA). researchgate.net In these applications, the addition of the monoamide helps to prevent the formation of a third phase during the extraction of lanthanides from nitric acid solutions, thereby improving the solvent's loading capacity. researchgate.net This suggests a key role for DOHA as a phase modifier in EXC resins designed for actinide and lanthanide separations from nuclear waste streams.

The performance of an extraction chromatography resin is quantified by the distribution coefficient (Kd), which measures the affinity of a metal ion for the stationary phase under specific conditions (e.g., acid concentration). nih.gov Resins based on diglycolamides, often used with amide phase modifiers, have been developed and characterized for their capacity and stability. researchgate.net These resins show high uptake of trivalent actinides and lanthanides from nitric acid solutions. researchgate.net The technology is advantageous as it can reduce secondary waste compared to solvent extraction and does not require a diluent. d-nb.info

The table below illustrates typical data obtained in the characterization of extraction chromatography resins, showing the effect of nitric acid concentration on the distribution coefficients of various metal ions using a TODGA-based resin. While this data is for TODGA, it exemplifies the type of characterization that would be performed for a DOHA-containing resin.

Table 1: Example Distribution Coefficients (Kd) on a TODGA-based Extraction Chromatography Resin This table is representative of data for a similar class of extractants and is for illustrative purposes.

| Metal Ion | 0.1 M HNO₃ | 1.0 M HNO₃ | 3.0 M HNO₃ | 5.0 M HNO₃ |

|---|---|---|---|---|

| Am(III) | >10³ | >10⁴ | >10⁴ | >10⁴ |

| Eu(III) | >10³ | >10⁴ | >10⁴ | >10⁴ |

| U(VI) | ~10 | ~50 | ~100 | ~150 |

| Pu(IV) | >10⁴ | >10⁵ | >10⁵ | >10⁵ |

This type of data is crucial for designing effective separation processes, allowing chemists to select the optimal acid concentration for selectively retaining or eluting specific metal ions. nih.gov For example, at 3.0 M HNO₃, Am(III) and Pu(IV) are strongly retained (high Kd), while Sr(II) would pass through the column (low Kd).

Studies in Materials Science and Polymer Systems Excluding Prohibited Content

N,N-Dioctylhexanamide as a Modifier or Additive in Polymeric Materials

The incorporation of additives into polymer matrices is a fundamental strategy to enhance or tailor their intrinsic properties. researchgate.net The morphology, or the microscale arrangement of polymer chains, is a critical determinant of the macroscopic physical properties of a polymer. wikipedia.org The introduction of a molecule like this compound can influence these arrangements.

The effectiveness of a polymer additive is highly dependent on its compatibility and dispersibility within the host matrix. researcher.life Poor compatibility can lead to phase separation and aggregation of the additive, diminishing its intended effect. researcher.life The dispersion of fillers within a polymer matrix is crucial for the final properties of the composite material. mdpi.com

Research has shown that the compatibility of components in a polymer blend is critical for achieving desired material properties. nih.gov For instance, in the context of other additives, surface modification is often employed to improve miscibility with hydrophobic polymer matrices. mdpi.com Given the structure of this compound, with its two long octyl chains, it would be expected to exhibit good compatibility with nonpolar or weakly polar polymers. This compatibility would be driven by van der Waals interactions between the alkyl chains of the amide and the polymer backbone. The even dispersion of nanoparticles in a polymer matrix, for example, is critical to the performance of the resulting nanocomposite. nih.gov The principles of dispersion in polymer systems suggest that the molecular structure of this compound would facilitate its distribution in a nonpolar polymer melt. researchgate.netmdpi.com

| Polymer System Component | Interaction Principle | Potential Effect of this compound |

| Polymer Chains | Intermolecular forces (van der Waals, dipole-dipole) | The long alkyl chains of this compound can interact with nonpolar polymer backbones, potentially acting as a plasticizer or altering chain mobility. |

| Crystalline Domains | Chain packing and ordering | The presence of the amide could disrupt or modify the regular packing of polymer chains, influencing the degree of crystallinity. |

| Amorphous Domains | Free volume and chain entanglement | This compound could increase the free volume between polymer chains, affecting properties like the glass transition temperature. |

Potential in Functional Materials Design

Functional materials are designed to possess specific properties that enable them to perform a particular function. mit.edupsu.edu The synthesis of novel materials with tailored characteristics is a key aspect of materials science. rsc.orgrutgers.edu this compound has been investigated in the context of functional materials, particularly in applications related to chemical separations.

In studies related to nuclear fuel reprocessing, N,N-dialkylamides, including this compound (DOHA), have been explored as alternative extractants to tributyl phosphate (B84403) (TBP). oecd-nea.org Linear N,N-dialkylamides demonstrate the potential to extract actinides. oecd-nea.org Furthermore, research into the radiolytic stability of amidic extractants has been conducted. In a study involving N,N,N′,N′-tetraoctyldiglycolamide (TODGA) in n-dodecane, this compound was used as an additive. jaea.go.jp The results indicated that this compound can protect TODGA from radiation by reducing the mole fraction of n-dodecane, which has a sensitizing effect on the radiolysis of TODGA. jaea.go.jpresearchgate.net This protective effect is attributed to a charge transfer reaction from the radical cation of n-dodecane to the TODGA molecule. jaea.go.jp

| Functional Application Area | Role of this compound | Observed or Potential Outcome |

| Nuclear Fuel Reprocessing | Extractant for metal ions | Potential alternative to TBP for actinide extraction. oecd-nea.org |

| Radiation Chemistry | Additive to protect primary extractants | Protects TODGA from radiolysis in n-dodecane solution. jaea.go.jp |

Research on this compound within Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. nobelprize.org1088press.it These interactions, such as hydrogen bonding and van der Waals forces, are fundamental to the formation of complex, organized structures. wikipedia.org

Self-assembly is a process where components spontaneously organize into ordered structures. capes.gov.br This principle is a cornerstone of supramolecular chemistry, leading to the formation of a wide variety of architectures. nih.govrsc.org While specific studies detailing the self-assembly of pure this compound into well-defined hierarchical structures are not prominent, its amphiphilic nature, possessing a polar amide head group and nonpolar octyl tails, suggests the potential for aggregation in certain solvents to form micelles or other assemblies. The formation of nanofibers and other one-dimensional nanostructures through the self-assembly of small molecules is an active area of research. capes.gov.brnih.gov

Radiolytic and Chemical Stability Investigations

Degradation Pathways under Ionizing Radiation

The interaction of ionizing radiation with DOHA and its surrounding medium (diluent) initiates a series of reactions that can lead to the degradation of the molecule. The primary mechanism of degradation, especially when dissolved in an aliphatic diluent like n-dodecane, involves energy transfer from the irradiated solvent molecules to the DOHA molecule. researchgate.net Studies on various N,N-dialkylamides indicate that the amide bond (C-N) is particularly susceptible to cleavage under these conditions. jaea.go.jprsc.org

The radiolysis of the common diluent, n-dodecane, produces radical cations (RH+•). jaea.go.jp These reactive species can then transfer their charge to the dissolved amide molecules (S), which typically have a lower ionization potential, leading to the formation of an amide radical cation (S+•) and subsequent degradation. researchgate.netjaea.go.jp This process is known as a sensitization effect, where the degradation of the solute is enhanced by the presence of the diluent. researchgate.netiaea.orgresearchgate.net The main degradation pathway for N,N-dialkylamides involves the scission of the C-N bond, leading to the formation of secondary amines and carboxylic acids or their corresponding amides. jaea.go.jpakjournals.com

While specific, exhaustive lists of radiolytic degradation products for N,N-Dioctylhexanamide are not detailed in the available literature, the primary degradation pathway can be inferred from studies on analogous N,N-dialkylamides. jaea.go.jprsc.orgosti.gov The principal mechanism is the cleavage of the acyl C-N bond. osti.gov For DOHA, this would lead to the formation of dioctylamine (B52008) and a C6 acyl fragment that can result in hexanamide (B146200) or hexanoic acid.

General studies on N,N-dialkylamides confirm that the main degradation products are secondary amines and carboxylic acids, which are noted to have minimal interference with the separation of U(VI) and Th(IV) from fission products in reprocessing streams. akjournals.com

Table 1: Postulated Radiolytic Degradation Products of this compound

| Precursor Compound | Postulated Degradation Product | Chemical Formula of Product |

| This compound | Dioctylamine | C₁₆H₃₅N |

| This compound | Hexanamide | C₆H₁₃NO |

| This compound | Hexanoic acid | C₆H₁₂O₂ |

This table is based on degradation pathways identified for analogous N,N-dialkylamides. jaea.go.jpakjournals.comosti.gov

The radiolytic stability of an extractant is often quantified by its degradation G-value, which represents the number of molecules changed or destroyed for every 100 eV of energy absorbed by the system. A lower G-value indicates higher stability.

Direct G-values for the degradation of this compound are not explicitly reported in the surveyed literature. However, comparative studies consistently show that DOHA is significantly more resistant to radiolysis than other more complex amides, such as the tridentate diamide (B1670390) N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA). iaea.orgresearchgate.net For instance, the G-value for the degradation of neat TODGA was found to be 8.5 ± 0.9, a value noted to be higher than that for this compound under similar conditions. iaea.orgresearchgate.net

For context, studies on N,N-di-(2-ethylhexyl)butyramide (DEHBA), a monoamide structurally similar to DOHA, found its degradation rate in n-dodecane to be slow, with a G-value of -0.31 ± 0.02 µmol J⁻¹. osti.gov This value corresponds to approximately 3.0 molecules degraded per 100 eV absorbed. The degradation of N,N-dialkylamides has been shown to follow pseudo-first-order kinetics. cea.fr

Table 2: Comparative Radiolytic Stability of Amide Extractants

| Compound | Diluent | G-Value (molecules/100 eV) | Reference |

| This compound (DOHA) | Neat | Lower than TODGA | iaea.orgresearchgate.net |

| N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) | Neat | 8.5 ± 0.9 | iaea.orgresearchgate.net |

| N,N-di-(2-ethylhexyl)butyramide (DEHBA) | n-dodecane | ~3.0 | osti.gov |

Chemical Stability under Varying Environmental Conditions (e.g., Acidic Media)

N,N-disubstituted amides are generally recognized for their high chemical stability, a key advantage over extractants like tri-n-butyl phosphate (B84403) (TBP). akjournals.com This stability extends to harsh conditions, including contact with concentrated nitric acid, which is a common medium in nuclear fuel reprocessing.

Studies conducted on the related compound TODGA showed that hydrolysis by nitric acid was not observed, indicating high stability of the amide linkage against acid-catalyzed hydrolysis at room temperature. iaea.orgresearchgate.net While strong oxidative conditions can degrade certain polymers, nih.gov N,N-dialkylamides like DOHA are considered robust. Research indicates that in a TODGA-n-dodecane-HNO₃ system, the coexisting nitric acid had an insignificant effect on the radiolysis of TODGA, suggesting that the presence of the acid does not necessarily accelerate degradation. iaea.orgresearchgate.net Given the similar fundamental amide structure, DOHA is expected to exhibit comparable high stability in acidic environments.

Mitigation Strategies for Degradation and Enhancement of Stability

Enhancing the stability of solvent extraction systems is crucial for improving process efficiency and reducing waste. For amide-based systems, several strategies have been investigated.

Other potential strategies for enhancing the stability of amide extractants include:

Choice of Diluent : Using solvents with ionization potentials lower than the extractant can prevent the sensitizing charge transfer reaction. jaea.go.jp

Structural Modification : The radiolytic stability of diamides has been effectively improved by substituting alkyl groups with aromatic groups, which are inherently more resistant to radiation damage. jaea.go.jp

Compound List

Advanced Analytical Method Development for N,n Dioctylhexanamide Research

Chromatographic Techniques for Purity Assessment and Degradation Product Analysis

Chromatography is a cornerstone of pharmaceutical and chemical analysis, offering high-resolution separation for complex mixtures. nih.gov For N,N-Dioctylhexanamide, chromatographic methods are essential for determining the purity of synthesized batches and for identifying and quantifying products that may form under chemical or environmental stress. The most widely used methods in this category are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, given the compound's nonpolar nature stemming from its long alkyl chains. A typical method would involve a nonpolar stationary phase (like a C18 or C8 column) and a polar mobile phase. wu.ac.th

The primary objective of an HPLC method is to separate the main compound from any impurities or degradation products. researchgate.net Method development involves optimizing parameters such as mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve sharp, symmetrical peaks with good resolution from other components. gyanvihar.orgirjmets.com Detection is commonly performed using an ultraviolet (UV) detector, as the amide functional group exhibits absorbance in the low UV region (around 200-220 nm). ijrti.org

Purity assessment involves integrating the area of all peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks. nih.gov For degradation studies, the sample is subjected to stress conditions (e.g., acid, base, heat, light), and the resulting chromatograms are compared to that of an unstressed sample to identify and quantify new peaks corresponding to degradation products.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar analytes. researchgate.net |

| Mobile Phase | Acetonitrile and Water (Gradient) | A gradient elution allows for the separation of compounds with a range of polarities. scielo.br |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. ejgm.co.uk |

| Injection Volume | 10 µL | A common injection volume for analytical HPLC. researchgate.net |

| Column Temperature | 25°C (Ambient) | Ensures reproducible retention times by controlling viscosity and analyte solubility. wu.ac.th |

| Detection | UV at 210 nm | Amide bonds typically absorb at low UV wavelengths. researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.org While this compound itself has a high boiling point and is not sufficiently volatile for direct GC-MS analysis, the technique is invaluable for identifying volatile impurities from its synthesis or volatile degradation products. alwsci.com

Potential volatile species associated with this compound could include starting materials like octylamine (B49996) or hexanoyl chloride, or degradation products such as hexanoic acid and octane. The sample would be injected into a heated port to vaporize these volatile components, which are then separated on a capillary column before entering the mass spectrometer. etamu.edu The mass spectrometer fragments the molecules and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, which can be compared against spectral libraries (e.g., NIST) for positive identification. frontiersin.org

Table 2: Potential Volatile Analytes in this compound Samples for GC-MS

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin |

| Octylamine | C₈H₁₉N | 129.24 | Synthesis Impurity |

| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | Degradation Product |

| 1-Octene | C₈H₁₆ | 112.21 | Degradation Product |

| n-Dodecane | C₁₂H₂₆ | 170.34 | Potential Solvent/Diluent researchgate.net |

Electrochemical Methods for Redox Behavior and Interfacial Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. numberanalytics.com These methods measure the current response of a compound to a cyclically varied electrode potential. icm.edu.pl For this compound, electrochemical studies can provide insight into its stability in the presence of oxidizing or reducing agents and its behavior at interfaces, which is relevant to its application as a metal extractant. oecd-nea.org

A typical CV experiment involves dissolving this compound in a suitable solvent with a supporting electrolyte and scanning the potential between set limits. The resulting plot of current versus potential (a voltammogram) can reveal the potentials at which the compound is oxidized or reduced. iieta.org The characteristics of the redox peaks (e.g., peak potential, peak height, and peak separation) provide information on the reversibility of the redox process and the kinetics of electron transfer. numberanalytics.comscielo.org.co Such studies can elucidate whether the amide group or the alkyl chains are involved in redox reactions and how complexation with metal ions might alter this behavior. beilstein-journals.org

Spectrophotometric Quantification in Research Matrices

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in a solution. technologynetworks.com It operates on the principle of the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. ijrti.org

The amide functional group in this compound contains a chromophore (C=O) that absorbs UV light, typically in the range of 200-220 nm. upi.edu While this allows for direct quantification, the absorbance is often weak, and interference from other UV-absorbing compounds in the sample matrix can be a challenge. ijrti.org

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of this compound of known concentrations. nih.gov The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. measurlabs.com The choice of solvent is critical; it must dissolve the analyte and be transparent in the wavelength range of interest. For this compound, solvents like hexane (B92381) or ethanol (B145695) could be appropriate.

Validation of Analytical Methods for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a validation process. scioninstruments.com Method validation provides documented evidence that the procedure meets certain standards for performance. globalresearchonline.net The key parameters for validation, as often guided by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. europa.eufukumaadvogados.com.br

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. gyanvihar.org For an HPLC method, this is demonstrated by showing that the analyte peak is well-resolved from all other peaks. ijper.org

Linearity and Range: Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. globalresearchonline.net Linearity is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) of >0.99 being desirable. ejgm.co.uk